Ranibizumab - 347396-82-1

Ranibizumab

Catalog Number: EVT-1536408
CAS Number: 347396-82-1
Molecular Formula: C2158H3282N562O681S12
Molecular Weight: 48379.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ranibizumab is a humanized monoclonal antibody fragment specifically designed to inhibit vascular endothelial growth factor, or VEGF. This compound is primarily used in the treatment of various retinal diseases, including neovascular age-related macular degeneration and diabetic macular edema. By blocking VEGF, ranibizumab reduces vascular permeability and neovascularization, which are critical processes in these conditions. It is marketed under the brand name Lucentis and has gained approval for clinical use in numerous countries due to its efficacy and safety profile.

Source and Classification

Ranibizumab is derived from the murine antibody against VEGF and is classified as a therapeutic monoclonal antibody. It belongs to the category of biologics, which are products derived from living organisms. The specific classification of ranibizumab falls under monoclonal antibody fragments, known as Fab fragments, which are smaller than full antibodies and can penetrate tissues more effectively.

Synthesis Analysis

Methods and Technical Details

Ranibizumab is synthesized through recombinant DNA technology. The process begins with the insertion of the gene encoding the antibody fragment into a suitable expression system, typically Chinese hamster ovary cells. These cells are cultured to produce the antibody fragment, which is then harvested and purified through several chromatographic techniques.

The purification process usually involves affinity chromatography, where the target antibody binds to a column containing immobilized VEGF or other specific ligands. Subsequent steps may include ion exchange chromatography and size exclusion chromatography to achieve high purity levels necessary for clinical applications. The final product is formulated into a sterile solution suitable for intravitreal injection.

Molecular Structure Analysis

Structure and Data

Ranibizumab consists of a variable region derived from the heavy and light chains of an immunoglobulin G molecule, specifically designed to bind with high affinity to all isoforms of VEGF. Its molecular structure can be represented as follows:

  • Molecular Weight: Approximately 48 kDa
  • Amino Acid Sequence: Comprised of 214 amino acids
  • Structure: The antibody fragment adopts a characteristic immunoglobulin fold, featuring two light chains and two heavy chains that form antigen-binding sites.

The precise three-dimensional structure of ranibizumab has been elucidated through X-ray crystallography, revealing how it interacts with VEGF at the molecular level.

Chemical Reactions Analysis

Reactions and Technical Details

Ranibizumab primarily functions through its interaction with VEGF. The binding of ranibizumab to VEGF prevents the latter from interacting with its receptors on endothelial cells, thereby inhibiting downstream signaling pathways that lead to angiogenesis.

In vitro studies have demonstrated that ranibizumab effectively neutralizes VEGF activity by forming stable complexes that prevent receptor binding. This reaction can be quantitatively analyzed using techniques such as enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) to measure binding affinity and kinetics.

Mechanism of Action

Process and Data

The mechanism of action of ranibizumab involves several key steps:

  1. Binding: Ranibizumab binds to all forms of VEGF with high specificity.
  2. Inhibition: This binding inhibits the interaction between VEGF and its receptors (VEGFR-1 and VEGFR-2) on endothelial cells.
  3. Reduction of Angiogenesis: By blocking this interaction, ranibizumab prevents endothelial cell proliferation, migration, and new blood vessel formation.
  4. Clinical Efficacy: Clinical studies have shown that intravitreal administration leads to significant improvements in visual acuity in patients with retinal diseases.

Pharmacokinetic studies indicate that after intravitreal injection, ranibizumab has a half-life of approximately 3 days in ocular tissues, allowing for effective treatment regimens while minimizing systemic exposure .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability over time .

Applications

Scientific Uses

Ranibizumab has been extensively studied for its therapeutic applications in ophthalmology:

  • Neovascular Age-Related Macular Degeneration: It is used as a first-line treatment due to its ability to significantly improve vision.
  • Diabetic Macular Edema: Clinical trials have demonstrated its effectiveness in reducing central retinal thickness and improving visual acuity compared to laser therapy .
  • Retinopathy of Prematurity: Recent studies indicate potential benefits in treating this condition in premature infants .

In addition to these applications, ongoing research explores other potential uses of ranibizumab in various vascular-related disorders beyond ophthalmology.

Introduction to Ranibizumab in Ophthalmologic Therapeutics

Historical Development and FDA Approvals

The development pathway of ranibizumab originated from scientific insights into VEGF's central role in ocular neovascularization. Researchers at Genentech engineered ranibizumab by modifying bevacizumab (a full-length anti-VEGF antibody) to create a smaller antigen-binding fragment optimized for intraocular penetration and activity. This deliberate molecular design yielded a 48 kDa Fab fragment with enhanced retinal bioavailability compared to its parent molecule. The pivotal MARINA and ANCHOR clinical trials demonstrated unprecedented efficacy, with approximately one-third of patients achieving significant visual improvement (≥15 letters) at one year—results previously unattainable with prior therapies like photodynamic therapy [10].

  • Initial FDA Approval: June 30, 2006, for neovascular age-related macular degeneration (nAMD) based on phase III trial data [1] [7]
  • Subsequent Indication Approvals:
  • Macular edema following retinal vein occlusion (RVO, 2010)
  • Diabetic macular edema (DME, 2012)
  • Diabetic retinopathy (DR, 2015)
  • Myopic choroidal neovascularization (mCNV, 2017) [1] [2]

The patent expiration of the originator product (Lucentis®) in major markets (June 2020 in the US, July 2022 in the EU) catalyzed development of biosimilar alternatives. This triggered a new era of accessibility with multiple biosimilars receiving global approvals, significantly expanding treatment options while potentially reducing healthcare costs [4].

Table 1: Key Regulatory Milestones for Ranibizumab

YearRegulatory EventIndication ApprovedAuthority
2006Initial approvalNeovascular AMDUS FDA
2010Label expansionMacular edema following RVOFDA, EMA
2012Label expansionDiabetic macular edemaFDA, EMA
2015Label expansionDiabetic retinopathyFDA
2017Label expansionMyopic CNVFDA, EMA
2021First biosimilar approval (ranibizumab-nuna/SB11)Neovascular AMDUS FDA, EMA
2022Interchangeable biosimilar (ranibizumab-eqrn/FYB201)All reference indicationsUS FDA
2025Port Delivery System approvalDiabetic macular edemaUS FDA [1] [4] [6]

Role in Targeting VEGF-A Pathways

Ranibizumab exerts its therapeutic effects through high-affinity binding to all biologically active isoforms of VEGF-A (e.g., VEGF₁₁₀, VEGF₁₂₁, VEGF₁₆₅, VEGF₁₈₉, VEGF₂₀₆), thereby preventing interaction with VEGF receptors (VEGFR-1 and VEGFR-2) on endothelial cells. This specific molecular inhibition disrupts critical signaling cascades responsible for pathological angiogenesis and vascular hyperpermeability. The Fab fragment design (molecular weight 48 kDa) provides optimal intraocular pharmacokinetics, enabling effective penetration through all retinal layers to reach the choroid where neovascularization originates in nAMD [2] [10].

Research on human retinal pigment epithelial (RPE) cells reveals that ranibizumab interacts with the VEGF-A/VEGFR-2 pathway at multiple levels. Beyond extracellular neutralization, studies demonstrate intracellular uptake of ranibizumab via VEGFR-2-mediated endocytosis. Once internalized, it decreases intracellular VEGF-A protein levels, suggesting a dual mechanism of action. Under conditions of oxidative stress—a key factor in AMD pathogenesis—ranibizumab potentiates the anti-proliferative effect on RPE cells. This finding highlights the importance of patient selection, particularly in AMD patients with preexisting RPE atrophy where VEGF inhibition might compromise cellular homeostasis and survival mechanisms [5].

The structural refinement of ranibizumab compared to full-length antibodies includes affinity maturation, resulting in approximately 100-fold greater binding affinity to VEGF-A than its parent molecule. Each VEGF dimer can be bound by two ranibizumab molecules, creating a high-potency inhibitory complex. This optimized binding characteristic, combined with its small size, enables effective suppression of VEGF-A in the ocular microenvironment while minimizing systemic exposure due to rapid clearance following intravitreal administration [2] [10].

Scope of Clinical Applications in Retinal Disorders

Ranibizumab's therapeutic scope encompasses multiple vision-threatening retinal conditions characterized by abnormal angiogenesis or vascular leakage. Its clinical utility extends beyond initial nAMD approval to include various retinal vascular disorders where VEGF-A plays a pathophysiological role:

  • Neovascular AMD: Remains the primary indication where ranibizumab demonstrated unprecedented efficacy, with approximately 34-40% of patients gaining ≥15 letters in pivotal trials versus ≤5% with sham injection or photodynamic therapy. It inhibits choroidal neovascularization across all lesion subtypes (predominantly classic, minimally classic, and occult) [2] [8].
  • Diabetic Retinopathy Complications: For center-involved DME, ranibizumab became the first anti-VEGF agent approved after demonstrating superiority over laser photocoagulation. In diabetic retinopathy without DME, it significantly reduces disease progression and risk of vision-threatening complications by modifying the underlying vasculopathy [2] [6].
  • Retinal Vein Occlusion: Effectively manages macular edema secondary to both branch (BRVO) and central retinal vein occlusion (CRVO), with approximately 60% of patients achieving ≥15-letter improvement in visual acuity [2].
  • Myopic Choroidal Neovascularization: Provides targeted therapy for this vision-threatening complication of pathological myopia, often achieving disease inactivation with fewer injections compared to nAMD [1].
  • Retinopathy of Prematurity: Though not FDA-approved for this indication, ranibizumab biosimilars (e.g., Razumab) received approval in India for ROP management, representing an expanding application in pediatric retinal disease [4].

Recent innovations focus on extended-delivery systems to reduce treatment burden. The Port Delivery System with ranibizumab (PDS), approved for DME in 2025, offers continuous drug delivery with refills every 24 weeks. The phase 3 Pagoda trial demonstrated non-inferiority to monthly intravitreal injections, with adjusted mean BCVA improvements of +9.6 letters versus +9.4 letters respectively at 64 weeks. This represents a significant advancement in treatment sustainability, particularly for patients struggling with frequent injection regimens [6].

Properties

CAS Number

347396-82-1

Product Name

Ranibizumab

Molecular Formula

C2158H3282N562O681S12

Molecular Weight

48379.16

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.